molecular formula C10H17NO3 B2539513 Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2287330-66-7

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B2539513
CAS No.: 2287330-66-7
M. Wt: 199.25
InChI Key: AXXRCMJCJAUYSZ-UHFFFAOYSA-N
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Description

Ethyl 1-(aminomethyl)-2-oxabicyclo[221]heptane-4-carboxylate is a bicyclic compound that features a unique structural motif This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the organocatalytic cycloaddition reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the aminomethyl group.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, while the rigid bicyclic structure provides stability and specificity in binding. This compound can modulate the activity of enzymes or receptors by altering their conformation or blocking their active sites.

Comparison with Similar Compounds

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can be compared with other bicyclic compounds such as camphor, sordarins, and α-santalol These compounds share the bicyclo[221]heptane core but differ in their functional groups and applications The unique combination of an aminomethyl group and an oxabicyclic ring in ethyl 1-(aminomethyl)-2-oxabicyclo[22

Properties

IUPAC Name

ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-13-8(12)9-3-4-10(5-9,6-11)14-7-9/h2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRCMJCJAUYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1)(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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